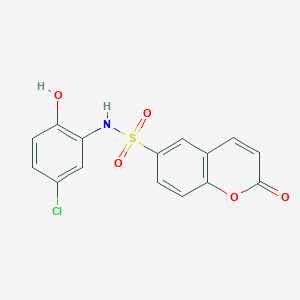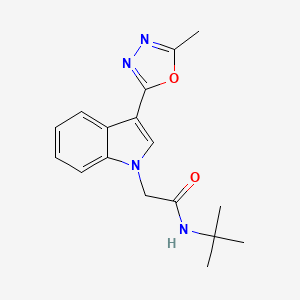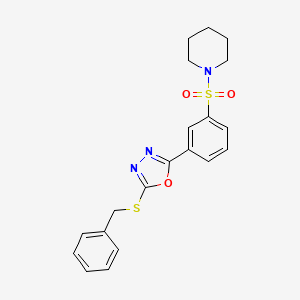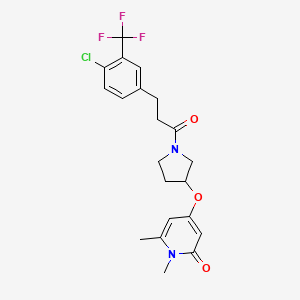![molecular formula C22H29N5 B2659988 7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 899410-01-6](/img/structure/B2659988.png)
7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, one method involves the reaction of a thione with hydrazine hydrate .Molecular Structure Analysis
The structure of pyrimidine derivatives can be characterized by techniques such as infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can vary widely depending on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be determined using various techniques. For instance, the crystal structure can be analyzed using X-ray diffraction .Aplicaciones Científicas De Investigación
Multi-Tyrosine Kinase Inhibitor
This compound has been identified as a multi-tyrosine kinase inhibitor, including c-Met, Ron, c-Kit, AXL, and IGF-1R . This means it can inhibit multiple tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades. These inhibitors have potential applications in the treatment of cancer.
Anticancer Activity
The compound has shown promising anticancer activity. It has demonstrated improved cytotoxicity and anti-proliferative activity against HT-29 cancer cells in a time- and dose-dependent manner . This suggests potential use in cancer therapies, particularly for those resistant to other treatments.
Apoptosis Induction
The anticancer activity of this compound is closely related to cancer cell apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment. By inducing apoptosis, this compound could help to eliminate cancer cells and prevent tumor growth.
Blockade of Phosphorylation
The compound has been found to block the phosphorylation of c-Met and its downstream signaling ERK and Akt . This could disrupt the signaling pathways that promote cell growth and survival, providing another mechanism by which this compound could exert its anticancer effects.
Inhibition of Cell Migration
The compound has also displayed slightly stronger effects on HT-29 cancer cells migration than that of Cabozantinib . This suggests that it could help to prevent the spread of cancer cells, a process known as metastasis.
Synthesis of Piperazinyl Amidrazones
The compound has been used in the synthesis of new piperazinyl amidrazones . These new compounds have shown antitumor activity, suggesting that they could also have potential applications in cancer treatment.
Veterinary Medicine
The compound has been employed as an intermediate in veterinary medicine . While the specific applications are not detailed, this suggests that it could have uses in the treatment or prevention of diseases in animals.
Preparation of Other Compounds
The compound may be used in the preparation of other compounds, such as 2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride and 2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride . These compounds could have their own unique applications in various fields of research.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-4-9-19-16-20(26-14-12-25(5-2)13-15-26)27-22(23-19)21(17(3)24-27)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQJOTNLUYCCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-bromobenzamide](/img/structure/B2659905.png)

![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)
![1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2659909.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2659913.png)
![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2659914.png)


![4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2659920.png)


![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B2659926.png)
![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)